2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one (coumarin-like) scaffold. This compound is characterized by a central chromenone ring substituted at the 2-position with a 2-methylphenyl group and at the 6-position with a benzamide moiety bearing a 2-methyl substituent. Crystallographic software such as SHELXL and ORTEP-3 () has been critical in resolving the structures of related compounds, highlighting the importance of structural precision in understanding physicochemical and biological properties .
Properties
IUPAC Name |
2-methyl-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-7-3-5-9-18(15)23-14-21(26)20-13-17(11-12-22(20)28-23)25-24(27)19-10-6-4-8-16(19)2/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAIJSSJHKRFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors, such as 2-hydroxyacetophenone and benzaldehyde derivatives, under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Benzamide Moiety: The chromen-4-one intermediate is then reacted with 2-methylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromen-4-one core can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzamide moiety may interact with protein targets, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Insights :
Halogenation (e.g., fluorine in , chlorine in ) introduces electronegativity, which can modulate receptor-binding affinity and metabolic stability.
Crystallographic Data: The crystal structures of analogous compounds (e.g., N-[2-(6-methoxy-2-oxo-2H-chromen-4-yl-benzofuran-3-yl]benzamide in ) reveal planar chromenone systems, suggesting strong π-π stacking interactions in solid-state or protein-binding contexts .
Anti-inflammatory Activity :
- cites substituted (2-oxochromen-3-yl)benzamides with demonstrated anti-inflammatory activity, highlighting the therapeutic relevance of this scaffold.
- Fluorinated derivatives (e.g., ) may exhibit enhanced binding to inflammatory targets like cyclooxygenase (COX) enzymes due to fluorine’s electronegativity .
Biological Activity
2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound with a complex structure that includes a chromenone core and a benzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A chromenone core, which is known for its various biological activities.
- A benzamide group that may enhance solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
The precise mechanism of action for this compound remains to be fully elucidated. However, its interactions with specific receptors suggest that it may function as a kinase inhibitor, which is relevant in cancer treatment strategies.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the chromenone structure can significantly affect the biological activity of this compound. For instance:
- The presence of methyl groups appears to enhance its anticancer properties.
- Variations in the benzamide substituents can influence solubility and receptor affinity.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Feature | This compound | 4-tert-butyl-N-(2-methyl-4-(3-methylphenyl)diazenyl)benzamide | 4-tert-butyl-N-(4-nitrophenyl)benzamide |
|---|---|---|---|
| Core Structure | Chromenone | Diazenyl phenol | Benzamide |
| Biological Activity | Anticancer, antimicrobial | Limited data available | Anticancer |
| Functional Groups | Methyl, benzamide | Methyl, diazenyl | Nitro |
This comparison highlights how the unique structural features of this compound contribute to its effectiveness as a therapeutic agent, distinguishing it from other similar compounds.
Case Studies
While specific case studies focusing solely on this compound are sparse, related research on chromenone derivatives has demonstrated promising results in both laboratory and preclinical settings. These studies often highlight the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
